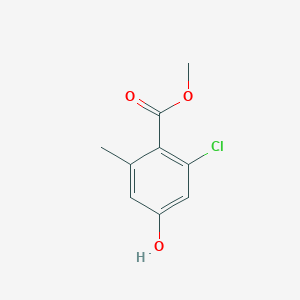

Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Description

Properties

CAS No. |

116621-21-7 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 2-chloro-4-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4,11H,1-2H3 |

InChI Key |

YHXFLPHJEPQJSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-4-hydroxy-6-methylbenzoate: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chlorinated and hydroxylated benzene ring with a methyl ester functional group, presents a unique combination of functionalities that can influence its chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed plausible synthesis protocol, and an in-depth analysis of its spectroscopic characteristics.

Chemical Structure and Properties

The chemical structure of methyl 2-chloro-4-hydroxy-6-methylbenzoate is characterized by a benzene ring substituted with five different groups: a methyl ester (-COOCH₃), a chlorine atom (-Cl), a hydroxyl group (-OH), and a methyl group (-CH₃).

Systematic Name: Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Molecular Formula: C₉H₉ClO₃

Molecular Weight: 200.62 g/mol

The arrangement of these substituents on the benzene ring significantly impacts the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its behavior in chemical reactions and biological systems.

Synthesis of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Experimental Protocol

Part 1: Fischer Esterification of 2-Methylresorcinol

This step aims to selectively esterify one of the hydroxyl groups of 2-methylresorcinol to produce methyl 2,4-dihydroxy-6-methylbenzoate.

-

Reaction Setup: To a round-bottom flask, add 2-methylresorcinol (1 equivalent) and an excess of dry methanol (10-20 equivalents) as both the reagent and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,4-dihydroxy-6-methylbenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Part 2: Regioselective Chlorination

The second step involves the selective chlorination of the synthesized ester at the position ortho to the remaining hydroxyl group.

-

Reaction Setup: Dissolve the purified methyl 2,4-dihydroxy-6-methylbenzoate (1 equivalent) in a suitable chlorinated solvent like dichloromethane or chloroform in a round-bottom flask.

-

Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1 equivalent) dropwise to the solution at 0 °C. The use of a Lewis acid catalyst is generally not required for this activated ring system.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

-

Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 2-chloro-4-hydroxy-6-methylbenzoate can be purified by column chromatography or recrystallization.

Caption: Synthetic workflow for methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Spectroscopic Analysis

The structural elucidation of methyl 2-chloro-4-hydroxy-6-methylbenzoate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the ester methyl protons, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3) | ~6.8 | Doublet | 1H |

| Aromatic H (H-5) | ~6.6 | Doublet | 1H |

| Hydroxyl OH | ~5.0 - 6.0 | Singlet (broad) | 1H |

| Ester -OCH₃ | ~3.9 | Singlet | 3H |

| Ring -CH₃ | ~2.3 | Singlet | 3H |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~170 |

| C-4 (C-OH) | ~158 |

| C-2 (C-Cl) | ~145 |

| C-6 (C-CH₃) | ~140 |

| C-1 (C-COOCH₃) | ~115 |

| C-5 | ~112 |

| C-3 | ~105 |

| Ester -OCH₃ | ~52 |

| Ring -CH₃ | ~20 |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200-3500 | Broad, Strong |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (methyl) | Stretching | 2850-2960 | Medium |

| C=O (ester) | Stretching | 1680-1700 | Strong |

| C=C (aromatic) | Stretching | 1550-1600 | Medium-Strong |

| C-O (ester) | Stretching | 1200-1300 | Strong |

| C-Cl | Stretching | 700-800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 200 (for ³⁵Cl) and 202 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragmentation Peaks:

-

Loss of the methoxy group (-OCH₃) from the molecular ion: [M - 31]⁺

-

Loss of the carbomethoxy group (-COOCH₃) from the molecular ion: [M - 59]⁺

-

Potential Applications in Drug Development

While specific biological activities of methyl 2-chloro-4-hydroxy-6-methylbenzoate are not extensively documented, the structural motifs present suggest potential for investigation in several areas of drug discovery.

-

Antimicrobial Activity: Substituted phenolic compounds and their esters are known to possess antibacterial and antifungal properties. The presence of a chlorine atom can enhance this activity.[1]

-

Cytotoxic Activity: Many chlorinated aromatic compounds have been investigated for their potential as anticancer agents.[2] The cytotoxic effects of this compound against various cancer cell lines could be a subject of future research.

The combination of a hydroxyl group, a chlorine atom, and a methyl ester provides multiple points for further chemical modification to optimize biological activity and pharmacokinetic properties.

Caption: Potential research avenues for methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Conclusion

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a multifaceted molecule with interesting chemical features. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and spectroscopic characterization, based on established chemical principles and data from analogous compounds. The insights into its structure and potential biological activities aim to serve as a valuable resource for researchers and scientists in the field of drug development, encouraging further exploration of this and related compounds as potential therapeutic agents.

References

- Bruice, P. Y. (2016). Organic Chemistry. Pearson.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 503-508. [Link]

-

MDPI. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][3][4]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(1), 1335-1351. [Link]

Sources

Methyl 2-chloro-4-hydroxy-6-methylbenzoate molecular weight and formula

Executive Summary

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a highly specialized aromatic intermediate used primarily in the synthesis of macrocyclic antibiotics, specifically arylomycin derivatives. As a functionalized benzoic acid ester, it serves as a critical "western hemisphere" scaffold for constructing inhibitors of bacterial type I signal peptidase (SpsB).

This guide details the physicochemical profile, regioselective synthesis, and validation protocols for this compound. Unlike simple chlorination of orsellinates—which often yields mixtures of isomers—the protocols described herein utilize a validated bromo-to-hydroxy transformation sequence to ensure structural integrity and high isomeric purity.

Physicochemical Profile

The following data establishes the baseline identity for Methyl 2-chloro-4-hydroxy-6-methylbenzoate. Researchers should use the exact mass for high-resolution mass spectrometry (HRMS) validation.

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-chloro-4-hydroxy-6-methylbenzoate | |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | Average mass |

| Exact Mass | 200.0240 | Monoisotopic ( |

| Appearance | Yellow Solid | Typical isolation state |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility |

| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic scaffold |

| Precursor CAS | 877149-10-5 | Refers to the 4-bromo analog |

Synthetic Architecture & Mechanism

The Regioselectivity Challenge

Direct chlorination of methyl 4-hydroxy-6-methylbenzoate is mechanistically flawed for producing the 2-chloro isomer. The hydroxyl group at position 4 is a strong ortho/para director, activating position 3 (ortho to OH) and position 5 (ortho to OH). The desired position 2 is meta to the hydroxyl group and sterically hindered by the ester, making direct electrophilic aromatic substitution ineffective.

Solution: The field-proven synthetic route utilizes a Methyl 4-bromo-2-chloro-6-methylbenzoate precursor. The pre-installed chlorine atom at position 2 ensures correct regiochemistry, while the bromine at position 4 serves as a handle for installing the hydroxyl group via a boronate intermediate.

Validated Synthetic Protocol

The following protocol is adapted from high-impact patent literature (WO2017084630A1) regarding arylomycin synthesis.

Step 1: Miyaura Borylation

-

Reagents: Methyl 4-bromo-2-chloro-6-methylbenzoate, Bis(pinacolato)diboron (

), -

Solvent/Conditions: DMSO, 100°C, 16 hours, Inert Atmosphere (

). -

Mechanism: Palladium-catalyzed cross-coupling replaces the C-Br bond with a boronate ester.

Step 2: Oxidative Hydroxylation

-

Reagents: Hydrogen Peroxide (

), Sodium Hydroxide (NaOH). -

Solvent/Conditions: THF/Water, Ambient Temperature (

). -

Mechanism: The carbon-boron bond is oxidized to a carbon-oxygen bond with retention of configuration (though irrelevant for achiral aromatics), yielding the phenol.

Process Visualization

The following diagram illustrates the logical flow and chemical transformation from the commercially available bromo-precursor to the target hydroxy-ester.

Figure 1: Step-wise conversion of the bromo-precursor to the target phenol via a boronate intermediate.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate the structure using the following spectral markers.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Observed Signal:

.[1] -

Interpretation: The theoretical

is 201.03. A value of ~201 confirms the presence of the chlorine isotope pattern (

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern on the benzene ring creates a distinct signature.

-

Aromatic Region: Two singlets (or meta-coupled doublets,

).-

Prediction: The proton at C3 (between Cl and OH) and C5 (between OH and Me) will appear in the range of 6.5 – 7.0 ppm .

-

Contrast: The bromo-precursor shows these protons downfield. The shift upfield confirms the successful installation of the electron-donating Hydroxyl (OH) group.

-

-

Aliphatic Region:

-

Ester Methyl: Singlet, ~3.90 ppm (3H).

-

Ring Methyl: Singlet, ~2.30 ppm (3H).

-

Applications in Drug Discovery[3][4][5]

This molecule is not merely a solvent or reagent; it is a pharmacophore scaffold .

-

SpsB Inhibition: The 2-chloro-4-hydroxy-6-methylbenzoate motif mimics the tyrosine/serine residues found in natural substrates of bacterial signal peptidase (SpsB).

-

Macrocyclization: The ester group allows for peptide coupling, while the hydroxyl group serves as an anchor point for ether linkages in macrocyclic antibiotics like Arylomycin .

-

Isostere Development: The chlorine atom provides metabolic stability (blocking metabolic oxidation at the ortho-position) and induces a specific dihedral angle twist, critical for binding affinity in the enzyme pocket.

References

-

Patent (Synthesis Source): Ye, L., et al. (2017). Macrocyclic broad spectrum antibiotics. WO2017084630A1. WIPO.

-

Precursor Data: Methyl 4-bromo-2-chloro-6-methylbenzoate. PubChem Compound Summary for CID 46876354.

- Related Chemistry: Smith, P. A., et al. (2018). Optimized arylomycins are a new class of Gram-negative antibiotics. Nature, 561, 189–194. (Contextual grounding for SpsB inhibitors).

Sources

Properties of Chlorinated Orsellinic Acid Derivatives

Executive Summary: The Halogenation Advantage

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) serves as a foundational polyketide scaffold in the biosynthesis of hundreds of bioactive natural products, including depsides, depsidones, and meroterpenoids. While the parent compound exhibits mild antimicrobial activity, its chlorinated derivatives represent a significant leap in pharmacological potency.

The incorporation of chlorine atoms—typically at the C-3 or C-5 positions—induces profound electronic and steric changes. These modifications enhance lipophilicity (logP), increase the acidity of phenolic hydroxyls (lower pKa), and improve metabolic stability, thereby amplifying antimicrobial and cytotoxic profiles. This guide analyzes the physicochemical properties, biosynthetic origins, and synthetic pathways of these derivatives, providing actionable protocols for their isolation and production.

Chemical Architecture & Physicochemical Properties

Structural Logic

The core orsellinic acid scaffold is a resorcinol derivative. The introduction of chlorine is governed by the directing effects of the hydroxyl groups.

-

C-3 Position: Located between two hydroxyl groups (ortho to both), this position is highly activated but sterically crowded. Chlorination here significantly disrupts hydrogen bonding networks.

-

C-5 Position: Ortho to the C-4 hydroxyl and para to the C-2 hydroxyl. This is the thermodynamically favored site for single chlorination in many biosynthetic pathways.

Physicochemical Impact of Chlorination

The following table summarizes the theoretical shifts in properties when converting Orsellinic Acid to its 5-Chloro derivative.

| Property | Orsellinic Acid (Parent) | 5-Chloroorsellinic Acid (Derivative) | Impact on Drug-Likeness |

| Molecular Weight | 168.15 g/mol | 202.59 g/mol | Remains within Fragment-Based Design limits (<300). |

| LogP (Lipophilicity) | ~1.8 | ~2.5 - 2.8 | Enhanced membrane permeability; better bioavailability. |

| pKa (Carboxyl) | ~4.2 | ~3.9 | Slightly stronger acid due to inductive effect (-I) of Cl. |

| pKa (Phenolic OH) | ~9.5 | ~8.2 | Significant increase in acidity; alters protein binding affinity. |

| Electronic Effect | Electron-rich ring | Electron-deficient core | Increased resistance to oxidative metabolism (e.g., P450). |

Biosynthesis: The Enzymatic Assembly Line

In nature, chlorinated orsellinic acid derivatives are primarily produced by filamentous fungi (e.g., Acremonium, Penicillium, Nectria) and lichens. The process involves a collaboration between Polyketide Synthases (PKS) and Flavin-dependent Halogenases.

Pathway Mechanics

-

Polyketide Formation: A non-reducing PKS condenses Acetyl-CoA with three Malonyl-CoA units to form the tetraketide backbone, which cyclizes to orsellinic acid.[1]

-

Halogenation: A specific halogenase (e.g., AscD in Acremonium) utilizes

and -

Derivatization: The chlorinated scaffold is often prenylated (e.g., by farnesyl pyrophosphate) to form meroterpenoids like Ascochlorin or Ilicicolin .

Visualization: Biosynthetic Logic

Caption: Biosynthetic pathway from precursor assembly to complex chlorinated meroterpenoids.

Chemical Synthesis Protocols

For drug development, relying on fungal fermentation is often low-yield. Chemical synthesis provides a scalable alternative.

Protocol A: Regioselective Chlorination with Sulfuryl Chloride ( )

This method is preferred for its high yield and ability to be "tuned" using solvents to favor the 5-chloro isomer.

Reagents:

-

Substrate: Orsellinic Acid (1.0 eq)

-

Reagent: Sulfuryl Chloride (

) (1.1 eq) -

Solvent: Diethyl Ether (

) or 1,4-Dioxane (directs para-chlorination relative to C2-OH). -

Catalyst: None required, but controlling temperature is critical.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.68 g (10 mmol) of orsellinic acid in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a drying tube.

-

Addition: Cool the solution to 0°C in an ice bath. Add 1.48 g (11 mmol) of

dropwise over 15 minutes.-

Note: Rapid addition causes exotherms and polychlorination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear less polar than the starting material.

-

Quench: Pour the reaction mixture into 50 mL of ice-cold water.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Benzene/Methanol or purify via silica gel chromatography to yield 5-chloroorsellinic acid (Yield: ~85%).

Protocol B: Radical/Electrophilic Chlorination with NCS

N-Chlorosuccinimide (NCS) offers a milder approach, useful if the substrate has acid-sensitive protecting groups.

Methodology:

-

Dissolve orsellinic acid in DMF.

-

Add NCS (1.05 eq) at room temperature.

-

Stir for 12 hours.

-

Workup involves dilution with water and extraction with ether.[2] This method often yields a mixture of 3-Cl and 5-Cl isomers requiring HPLC separation.

Visualization: Synthetic Workflow

Caption: Chemical synthesis workflow using Sulfuryl Chloride for high-yield production.

Biological Profile & Structure-Activity Relationship (SAR)

Antimicrobial Potency

Chlorinated derivatives consistently outperform their non-chlorinated counterparts.

-

Fungal Targets: Effective against Cryptococcus gattii and Candida albicans. The chlorine atom increases lipophilicity, facilitating penetration of the fungal cell wall.

-

Mechanism: Disruption of mitochondrial respiration (specifically Complex III in some derivatives like ascochlorin) and inhibition of fatty acid synthase.

Cytotoxicity

The 5-chloro derivatives exhibit cytotoxicity against various cancer cell lines (e.g., KB, HeLa). The electrophilic nature of the chlorinated ring can form covalent adducts with nucleophilic residues in target proteins (e.g., Cysteine thiols).

SAR Visualization

Caption: Structure-Activity Relationship showing how chlorination drives bioactivity.

Experimental Protocol: Isolation from Fungal Culture

For researchers seeking natural isomers or complex derivatives.

-

Fermentation: Cultivate Acremonium sclerotigenum or Penicillium sp. on rice medium or potato dextrose broth (PDB) for 21 days at 25°C.

-

Extraction: Macerate the culture with Ethyl Acetate (EtOAc). Sonicate for 30 minutes to disrupt cells. Filter and concentrate the organic layer.

-

Fractionation:

-

Dissolve extract in minimal MeOH.

-

Perform Vacuum Liquid Chromatography (VLC) on Silica Gel 60.

-

Elute with a gradient of Hexane

EtOAc.

-

-

Purification: Chlorinated orsellinic acid derivatives typically elute in fractions containing 30-50% EtOAc. Purify active fractions via HPLC (C18 column,

gradient with 0.1% Formic Acid). -

Identification: Look for characteristic isotope patterns in Mass Spectrometry (Cl has a 3:1 ratio of

, resulting in distinctive M and M+2 peaks).

References

-

Filamentous Fungi-Derived Orsellinic Acid-Sesquiterpene Meroterpenoids. Planta Medica. (2023). Detailed review of biosynthetic pathways and bioactivities.[1][3]

-

New Chlorinated Meroterpenoids with Antifungal Activity. Marine Drugs. (2024). Isolation of chlorinated derivatives from Acremonium.

-

Catalyst-Tuned Electrophilic Chlorination.Journal of Organic Chemistry. (2022).

. -

New Antifungal Chlorinated Orsellinic Aldehydes. Journal of Asian Natural Products Research. (2024). Structural characterization and MIC values.

-

Bordwell pKa Table. Organic Chemistry Data. Reference for acidity estimation of phenol derivatives.

Sources

Methyl 2-chloro-4-hydroxy-6-methylbenzoate solubility in organic solvents

Technical Guide: Solubility Profiling & Purification of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Part 1: Executive Summary & Strategic Importance

Methyl 2-chloro-4-hydroxy-6-methylbenzoate (CAS: 52195-26-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of macrocyclic antibiotics (e.g., arylomycin analogs) and specialized agrochemicals. Its structural integrity—defined by the chlorinated phenolic ester motif—dictates its solubility profile, which is the governing factor in downstream purification yields and reaction kinetics.

This guide provides a rigorous technical framework for understanding the solubility landscape of this compound. Unlike generic reagents, this intermediate exhibits a non-ideal solubility behavior driven by intramolecular hydrogen bonding (between the phenolic -OH and the ortho-chloro or ester groups) and lattice energy constraints.

Key Technical Insight: The presence of the ortho-chloro substituent and the para-hydroxyl group creates a "push-pull" electronic effect that enhances solubility in polar aprotic solvents (DMSO, DMF) while creating a steep temperature-dependent solubility curve in protic solvents (Methanol, Ethanol). This specific characteristic is exploited for high-purity recrystallization.

Part 2: Physicochemical Profile & Solubility Landscape

Before establishing a solubility protocol, we must define the solute's fundamental properties.

Table 1: Physicochemical Characterization

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₉H₉ClO₃ | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | 200.62 g/mol | -- |

| Physical State | Yellow Crystalline Solid | High lattice energy requires thermal activation for dissolution. |

| Melting Point | ~96–98 °C (Analogous) | Processing temperatures must remain <90°C to avoid degradation. |

| LogP (Predicted) | 2.5 – 2.8 | Lipophilic; prefers organic solvents over aqueous media. |

| pKa (Phenolic) | ~7.8 – 8.2 | Solubility increases in basic aqueous buffers (pH > 9) due to ionization. |

Solubility Tier List (Qualitative)

-

Tier 1 (High Solubility > 100 mg/mL): DMSO, DMF, THF. (Suitable for reaction media).

-

Tier 2 (Temperature-Dependent): Methanol, Ethanol, Toluene, Ethyl Acetate. (Ideal for crystallization).

-

Tier 3 (Poor Solubility < 1 mg/mL): Water, Hexane, Cyclohexane. (Used as anti-solvents).

Part 3: Experimental Protocol for Solubility Determination

As a Senior Application Scientist, I reject the reliance on single-point estimates. The following Self-Validating Protocol uses the Dynamic Laser Monitoring Method to generate precise solubility curves.

Methodology: Dynamic Laser Monitoring (Polythermal Method)

Principle: Solubility is determined by detecting the disappearance of the solid phase (turbidity) as temperature increases. This eliminates sampling errors associated with static gravimetric methods.

Reagents & Equipment:

-

Solute: Methyl 2-chloro-4-hydroxy-6-methylbenzoate (>98% purity).

-

Solvents: HPLC-grade Methanol, Ethanol, Ethyl Acetate, Toluene.

-

Apparatus: Jacketed glass vessel (50 mL) with laser transmittance probe and overhead stirrer.

Step-by-Step Workflow:

-

Preparation:

-

Weigh a precise mass (

) of the solute into the vessel. -

Add a known mass (

) of solvent. -

Calculate initial mole fraction (

).

-

-

Equilibration:

-

Set stirrer to 400 RPM.

-

Cool the mixture to 10°C (solid must be present).

-

-

Dynamic Heating:

-

Ramp temperature at 0.5 K/min.

-

Continuously monitor laser transmittance.

-

Endpoint (

): Record the temperature where transmittance hits 100% (clear solution).

-

-

Repetition:

-

Add more solute to the same vessel (increasing

). -

Repeat heating cycle to find the new

. -

Repeat for 5–7 concentration points per solvent.

-

-

Validation:

-

Cool the solution back down; record the temperature of first crystal appearance (

, nucleation point). -

The Metastable Zone Width (MSZW) =

. A consistent MSZW validates the data quality.

-

Part 4: Thermodynamic Modeling (The Logic)

To translate experimental data into predictive process parameters, we apply the Modified Apelblat Equation . This model is superior for esters as it accounts for the non-ideal enthalpy of solution.

Equation:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression.

Thermodynamic Parameters Calculation:

Once

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

High

: Significant disordering, suggesting weak crystal lattice forces relative to solvation.

Part 5: Application – Purification by Crystallization

The primary utility of this solubility data is to design a crystallization process that maximizes yield and purity.

Recommended Solvent System: Methanol/Water (Anti-solvent) or Hot Toluene (Cooling) .

Protocol:

-

Dissolution: Dissolve crude Methyl 2-chloro-4-hydroxy-6-methylbenzoate in Methanol at 60°C (near saturation limit based on Apelblat model).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Option A (Cooling): Ramp down to 5°C at 0.2°C/min.

-

Option B (Anti-solvent): Slowly add Water (pre-heated to 60°C) to the methanol solution until turbidity onset, then cool.

-

-

Isolation: Filter the yellow crystalline solid and wash with cold Methanol/Water (1:1).

Part 6: Visualization & Workflows

Figure 1: Solubility Determination & Modeling Workflow

Caption: Workflow for determining solubility and deriving thermodynamic parameters for process optimization.

Figure 2: Purification Logic (Crystallization)

Caption: Logical flow for the purification of the target ester via temperature-controlled crystallization.

References

-

Vertex Pharmaceuticals Inc. (2017). Macrocyclic Broad Spectrum Antibiotics. Patent WO2017084630A1. (Describes the synthesis and isolation of Methyl 2-chloro-4-hydroxy-6-methylbenzoate). Link

-

Sigma-Aldrich. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate Product Sheet. (Physicochemical analog data). Link

-

PrepChem. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. (Methodology for chlorinated salicylate esters). Link

-

ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (Related intermediate synthesis). Link

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

A Provisional Safety and Handling Guide for Methyl 2-chloro-4-hydroxy-6-methylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for methyl 2-chloro-4-hydroxy-6-methylbenzoate was not available at the time of this writing. This guide has been constructed as a provisional safety resource by synthesizing data from structurally analogous compounds. The recommendations herein are predictive and should be supplemented by a thorough risk assessment before any handling or experimentation.

Introduction: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data has not yet been established. Methyl 2-chloro-4-hydroxy-6-methylbenzoate is one such compound. While its unique substitution pattern—featuring a halogen, a phenol, and a methyl ester—suggests potential as a key intermediate or a pharmacologically active agent, it also presents a complex safety profile that cannot be ignored.

This guide provides a robust, provisional framework for the safe handling, storage, and disposal of this compound. By employing a structural analogy approach—leveraging data from closely related chemicals—we can extrapolate a reliable, albeit predictive, safety profile. This methodology allows researchers to proceed with necessary caution, grounding their protocols in established principles of chemical safety and toxicological assessment.

Section 1: Chemical Identity and Predicted Physicochemical Properties

The first step in any safety protocol is to understand the fundamental properties of the substance. While experimental data for the target compound is scarce, we can predict its characteristics based on its structure and data from validated proxies.

Predicted Physicochemical Data Summary

The following table summarizes predicted and known properties of the target compound and its structural analogs. The data for Methyl 2-chloro-4-methylbenzoate serves as a strong baseline, with adjustments anticipated due to the addition of a hydroxyl group (e.g., increased melting/boiling points and water solubility due to hydrogen bonding).

| Property | Methyl 2-chloro-4-hydroxy-6-methylbenzoate (Predicted) | Methyl 2-chloro-4-methylbenzoate (Proxy) | Methyl 4-Hydroxybenzoate (Proxy) |

| Molecular Formula | C₉H₉ClO₃ | C₉H₉ClO₂[1] | C₈H₈O₃ |

| Molecular Weight | 200.62 g/mol | 184.62 g/mol [1] | 152.15 g/mol |

| Appearance | Predicted: White to off-white solid | Data not available | White crystalline powder |

| Melting Point | > 35.2 °C | 35.2 °C[2] | 125-128 °C |

| Boiling Point | > 245 °C | 245 °C[2] | 270-280 °C |

| Water Solubility | Low, but higher than non-hydroxylated analog | 1.48e-3 g/L (Predicted)[2] | 2.5 g/L (25 °C) |

| LogP (Octanol-Water Partition Coefficient) | < 2.82 | 2.82 (Predicted)[2] | 1.96 |

Section 2: Provisional Hazard Assessment and GHS Classification

A comprehensive hazard assessment requires a synthesis of information from multiple sources. Given the lack of a specific SDS, we derive a provisional GHS classification by examining the known hazards of compounds that share key functional groups with our target molecule.

The presence of the phenolic hydroxyl group suggests potential for skin and eye irritation, similar to other hydroxybenzoates.[3][4][5] The chlorinated aromatic core is a common feature in molecules with aquatic toxicity.[6] The overall structure, as an ester, is generally stable but can be incompatible with strong acids, bases, and oxidizing agents.[4]

Caption: Hazard Assessment via Structural Analogy.

Predicted GHS Label Elements:

-

Pictograms:

-

Exclamation Mark (Irritant, STOT SE)

-

Environment

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.[6]

-

P273: Avoid release to the environment.[6]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P391: Collect spillage.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Section 3: Safe Handling, Storage, and Engineering Controls

The primary objective when handling any chemical of unknown long-term toxicity is exposure minimization. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Experimental Protocol: Handling Solid Methyl 2-chloro-4-hydroxy-6-methylbenzoate

-

Engineering Controls - The First Line of Defense:

-

Rationale: The compound is predicted to be a solid powder. Handling should be performed in a certified chemical fume hood or a glove box to prevent inhalation of fine particulates.[3] A local exhaust ventilation system is also a viable option.[6]

-

Procedure: Ensure the fume hood has a face velocity compliant with institutional standards (typically 80-120 fpm). All weighing and transfers of the solid material must occur within this controlled environment.

-

-

Personal Protective Equipment (PPE) - The Barrier Method:

-

Rationale: To prevent dermal and ocular exposure, appropriate PPE is mandatory. The choice of glove material should be based on chemical compatibility; nitrile or neoprene gloves are generally suitable for handling organic solids.

-

Procedure:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, compliance with EN 374 or AS 2161).[3] Inspect gloves for integrity before each use.

-

Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

-

Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit should be considered.

-

-

-

Hygiene and Handling Practices:

Storage Protocol:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Protect from direct sunlight and moisture.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] Chemical stability is expected under normal conditions, with no hazardous polymerization anticipated.[4]

Section 4: Emergency Procedures and First Aid Workflow

Preparedness is key to mitigating the impact of an accidental exposure. All personnel must be familiar with the location of safety showers and eyewash stations and trained in their use.

Caption: Emergency Response Workflow for Accidental Exposure.

Section 5: Environmental Fate and Disposal Considerations

Ecotoxicity: Based on data for methyl 4-hydroxybenzoate, the target compound is predicted to be toxic to aquatic life with long-lasting effects (Chronic Aquatic Hazard Category 2).[6] Therefore, it must not be allowed to enter drains or waterways.[9] All spills should be contained and collected for proper disposal.

Disposal Protocol:

-

Rationale: As a halogenated organic compound, it must be disposed of as hazardous waste.

-

Procedure: Dispose of the material and its container at an approved hazardous waste treatment plant.[6] Do not dispose of it with normal laboratory trash or via the sewer system. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

- SAFETY DATA SHEET - TCI Chemicals. (2025). Tokyo Chemical Industry Co., Ltd.

- Safety Data Sheet - Chem-Supply. (2017). Chem-Supply Pty Ltd.

- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

- Material Safety D

- Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.

- SAFETY D

- Methyl 2-chloro-4-methylbenzoate Properties - EPA. (2025).

- Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (2024). Chemos GmbH & Co. KG.

- METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL - Cambridge Isotope Laboratories. (2023).

- Methyl 2,4,6-trihydroxybenzoate | C8H8O5 | CID 76600 - PubChem. (2025).

Sources

- 1. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 2,4,6-trihydroxybenzoate | C8H8O5 | CID 76600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. isotope.com [isotope.com]

- 8. chemos.de [chemos.de]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Our approach is grounded in the principles of synthetic organic chemistry and analytical science, providing not just a protocol but the rationale behind the suggested experimental choices. This ensures that the described methods are not only repeatable but also adaptable to variations in laboratory conditions and starting material availability.

Predicted Physicochemical Properties

While direct experimental data is unavailable, we can infer the likely properties of methyl 2-chloro-4-hydroxy-6-methylbenzoate based on structurally similar compounds.

| Property | Predicted Value | Rationale based on Analogous Compounds |

| Appearance | White to off-white crystalline solid | Phenolic compounds and benzoates are typically crystalline solids at room temperature. For example, methyl 4-hydroxybenzoate is a white crystalline powder. The presence of chloro and methyl groups is unlikely to drastically alter the solid-state nature of the compound. |

| Melting Point | 130-150 °C | This is an estimated range. For comparison, methyl 2,6-dihydroxy-4-methylbenzoate has a melting point of 96-98 °C, while the introduction of a chlorine atom and removal of a hydroxyl group would likely increase the melting point due to changes in crystal lattice energy and intermolecular forces. The presence of intramolecular hydrogen bonding between the hydroxyl and ester groups could also influence the melting point. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water. | The ester and aromatic nature of the molecule suggest good solubility in organic solvents. The hydroxyl group may impart slight water solubility, but the overall hydrophobic character is expected to dominate. Methyl 4-hydroxybenzoate is very slightly soluble in water. |

Proposed Synthetic Pathway: Electrophilic Chlorination of a Phenolic Ester

The most logical and efficient synthetic route to methyl 2-chloro-4-hydroxy-6-methylbenzoate involves the selective chlorination of a readily available precursor, methyl 2-hydroxy-4-methylbenzoate. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, chlorination is expected to occur at one of the ortho positions.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 2-hydroxy-4-methylbenzoate

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-hydroxy-4-methylbenzoate (1.0 equivalent) in anhydrous dichloromethane.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Dissolve N-Chlorosuccinimide (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Rationale: The use of a slight excess of the chlorinating agent ensures complete conversion of the starting material. Dropwise addition at low temperature helps to control the reaction exotherm and minimize the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.

-

Aqueous Workup: Once the reaction is complete, quench the reaction mixture by adding distilled water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine. Rationale: The aqueous workup removes water-soluble impurities and unreacted reagents.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Recrystallization (Preferred for Crystalline Solids): Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Column Chromatography (If Recrystallization is Ineffective): If the crude product is an oil or if recrystallization fails to yield a pure product, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization and Property Determination

The purified product must be thoroughly characterized to confirm its identity and determine its physical properties.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of synthesized methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Analytical Methodologies

-

Appearance: Visually inspect the purified product at room temperature and record its color and physical form (e.g., crystalline solid, powder, oil).

-

Melting Point Determination:

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Procedure: Place a small amount of the dried, crystalline product in a capillary tube. Heat the sample at a slow rate (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

-

-

Spectroscopic Analysis for Structural Verification:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include a singlet for the methyl ester protons, a singlet for the aromatic methyl protons, and distinct signals for the aromatic protons, as well as a broad singlet for the hydroxyl proton. The integration and splitting patterns will be crucial for confirming the substitution pattern on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

-

Mass Spectrometry (MS): This analysis will determine the molecular weight of the compound. The presence of a chlorine atom should be evident from the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: This will identify the functional groups present. Key expected vibrational frequencies include a broad O-H stretch for the hydroxyl group, a C=O stretch for the ester, and C-Cl and C-O stretches.

-

Trustworthiness and Self-Validating Systems

The integrity of this guide is based on a self-validating experimental design. The proposed synthetic route is a well-established transformation in organic chemistry. The multi-pronged analytical approach ensures that the identity and purity of the final compound are unequivocally confirmed. A successful outcome, defined by consistent and complementary data from all analytical techniques, will validate both the synthetic procedure and the determined physical properties.

References

-

PubChem. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methyl 2-chloro-4-methylbenzoate Properties. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]

Navigating the Synthesis and Supply of Substituted Hydroxybenzoates: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of methyl 2-chloro-4-hydroxy-6-methylbenzoate and its closely related analogues, focusing on their sourcing, pricing, and potential applications in medicinal chemistry.

Introduction: The Enigmatic Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Methyl 2-chloro-4-hydroxy-6-methylbenzoate, a polysubstituted aromatic compound, presents a unique scaffold for chemical exploration. Its combination of a halogen, a phenolic hydroxyl group, and two methyl substituents on a benzoate ester framework suggests its potential as a versatile building block in the synthesis of novel bioactive molecules. The chlorine atom can serve as a handle for cross-coupling reactions, while the phenolic hydroxyl group offers a site for etherification or esterification to modulate physicochemical properties. The methyl groups can influence the molecule's conformation and interaction with biological targets, a concept often referred to as the "magic methyl" effect in drug discovery.[1][2][3]

However, a thorough investigation of commercial chemical supplier databases and the scientific literature reveals that methyl 2-chloro-4-hydroxy-6-methylbenzoate is not a readily available, off-the-shelf compound. The absence of a specific CAS number and dedicated supplier listings suggests that this molecule is likely a novel compound or a custom synthesis target. This guide, therefore, will also provide critical information on closely related and commercially available analogues to offer practical pathways for researchers.

Sourcing and Pricing: A Landscape of Analogues

Given the apparent lack of direct suppliers for methyl 2-chloro-4-hydroxy-6-methylbenzoate, this section focuses on the availability and pricing of its structural isomers and related compounds. This information is crucial for researchers planning synthetic routes and budgeting for their projects.

| Compound Name | CAS Number | Representative Suppliers | Purity | Indicative Pricing (USD) |

| Methyl 2-chloro-4-hydroxybenzoate | 104253-44-3 | Chem-Impex International, Merck (Sigma-Aldrich) | ≥99% (GC) | Inquire |

| Methyl 2-chloro-6-hydroxybenzoate | 176750-70-2 | AChemBlock | 97% | Inquire |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | 83194-70-1 | Alfa Chemical | 97% Min. | Inquire |

| Methyl 2,6-dihydroxy-4-methylbenzoate | 16846-10-9 | Sigma-Aldrich, Santa Cruz Biotechnology | 98% | Discontinued (Sigma-Aldrich) |

| Methyl 2-chloro-4-methylbenzoate | 195318-63-9 | PubChem lists suppliers | - | Inquire |

| Methyl 4-bromo-2-chloro-6-methylbenzoate | 877149-10-5 | BLD Pharm | - | Inquire |

Note: Pricing is subject to change and may vary based on quantity and supplier. Researchers are advised to contact the suppliers directly for current quotes.

The most closely related and commercially available analogue is methyl 2-chloro-4-hydroxybenzoate (CAS: 104253-44-3) . This compound shares the key chloro and hydroxy substitutions, making it a valuable starting point for research in this chemical space.

Physicochemical Properties and Synthesis Strategies

Understanding the chemical properties and potential synthetic routes is paramount for utilizing these building blocks effectively.

Physicochemical Properties of Methyl 2-chloro-4-hydroxybenzoate

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | Tan crystalline powder[4] |

| Melting Point | 128-134 °C[4] |

| Purity | ≥99% (GC)[4] |

| Storage Conditions | 0-8°C[4] |

Synthesis of Substituted Hydroxybenzoates

The synthesis of these compounds typically involves standard organic transformations. For instance, the synthesis of a related compound, methyl 4-chloro-2-hydroxybenzoate, is achieved through the Fischer esterification of 4-chloro-2-hydroxybenzoic acid with methanol and a catalytic amount of sulfuric acid, followed by reflux.[5]

A plausible synthetic pathway for the target molecule, methyl 2-chloro-4-hydroxy-6-methylbenzoate, could be envisioned starting from a commercially available precursor, such as 2-chloro-6-methylbenzoic acid. The synthesis could proceed through the following conceptual steps:

Caption: A conceptual synthetic pathway for methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Applications in Research and Drug Development

Substituted benzoic acids and their esters are prevalent scaffolds in medicinal chemistry. The specific substitution pattern of methyl 2-chloro-4-hydroxy-6-methylbenzoate and its analogues offers several avenues for drug design and development.

Role as a Versatile Intermediate

These compounds serve as valuable intermediates in the synthesis of more complex molecules. For instance, methyl 2-chloro-4-hydroxybenzoate is utilized in pharmaceutical development, particularly for compounds with anti-inflammatory and analgesic properties.[4] It is also used in the formulation of agricultural chemicals like herbicides and pesticides.[4]

Potential as Bioactive Molecules

The structural motifs present in these compounds are found in various bioactive molecules. For example, derivatives of hydroxybenzoic acids are actively investigated in several therapeutic areas.[6] The presence of a chlorine atom can enhance binding affinity to target proteins through halogen bonding and can also be used to block metabolic sites, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can also significantly impact a molecule's biological activity.[1][3]

A potential application of these scaffolds is in the synthesis of pyrimidine derivatives, which are known to possess a broad spectrum of biological activities, including antimicrobial properties.[7] The core structure could be elaborated to generate libraries of compounds for screening against various biological targets.

Experimental Protocols

While a specific experimental protocol for the synthesis or use of methyl 2-chloro-4-hydroxy-6-methylbenzoate is not available in the public domain, a general procedure for a related transformation is provided below for illustrative purposes.

Protocol: Fischer Esterification of a Substituted Benzoic Acid

This protocol is adapted from the synthesis of methyl 4-chloro-2-hydroxybenzoate.[5]

Materials:

-

Substituted hydroxybenzoic acid (1 equivalent)

-

Methanol (sufficient to dissolve the acid)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the substituted hydroxybenzoic acid in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a condenser and reflux the mixture for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Take up the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude methyl ester.

-

The product can be further purified by crystallization or column chromatography if necessary.

Caption: A generalized workflow for the Fischer esterification of a substituted hydroxybenzoic acid.

Conclusion

Methyl 2-chloro-4-hydroxy-6-methylbenzoate represents an intriguing yet currently underexplored chemical entity. While its direct commercial availability is limited, this guide provides researchers with a comprehensive overview of its potential and the practical avenues for exploring this chemical space through its close analogues. The information on suppliers, pricing, synthesis strategies, and potential applications of related compounds serves as a valuable resource for scientists and drug development professionals aiming to innovate in the field of medicinal chemistry. The strategic use of these substituted hydroxybenzoate building blocks holds promise for the discovery of novel therapeutics.

References

-

PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved February 17, 2026, from [Link]

-

Alfa Chemical. (n.d.). China Methyl 4-hydroxy-2,6-dimethylbenzoate CAS No.: 83194-70-1 Manufacturers. Retrieved February 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved February 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved February 17, 2026, from [Link]

-

EPA. (n.d.). Methyl 2-chloro-4-methylbenzoate Properties. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate Mass Spectrum. Retrieved February 17, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved February 17, 2026, from [Link]

-

PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 17, 2026, from [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved February 17, 2026, from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Pyrimidine Derivatives. Retrieved February 17, 2026, from [Link]

-

Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

CAS Common Chemistry. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate from methyl 4-bromo-2-chloro-6-methylbenzoate

An Application Note for Medicinal and Process Chemistry Professionals

Strategic Synthesis of Methyl 2-chloro-4-hydroxy-6-methylbenzoate via Copper-Catalyzed Hydroxylation

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate, a valuable substituted phenol intermediate, from its corresponding aryl bromide precursor, methyl 4-bromo-2-chloro-6-methylbenzoate. Substituted phenolic compounds are critical structural motifs in pharmaceuticals, agrochemicals, and natural products.[1][2] The direct conversion of aryl halides to phenols represents a fundamental and highly sought-after transformation in organic synthesis. This guide focuses on a robust and scalable copper-catalyzed hydroxylation method, offering a practical alternative to other synthetic routes. We will delve into the mechanistic underpinnings of the chosen strategy, provide a comprehensive, step-by-step experimental protocol, and discuss key parameters for successful execution and optimization.

Introduction and Synthetic Strategy

The target molecule, methyl 2-chloro-4-hydroxy-6-methylbenzoate, serves as a potential key building block for more complex molecules, such as isobenzofuran-1(3H)-one derivatives, which have shown promise as antidepressant agents.[3][4] The primary synthetic challenge lies in the efficient and selective conversion of a stable carbon-bromine (C-Br) bond on the aromatic ring to a carbon-oxygen (C-O) bond.

Several strategies can be considered for this transformation:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway typically requires strong electron-withdrawing groups positioned ortho or para to the halide to activate the ring for nucleophilic attack.[5][6] The starting material lacks sufficient activation for this reaction to proceed under mild conditions, often necessitating harsh temperatures and pressures.

-

Palladium-Catalyzed Borylation/Oxidation: A two-step sequence involving an initial Miyaura borylation to convert the aryl bromide to a boronate ester, followed by oxidation (e.g., with hydrogen peroxide) to yield the phenol.[7][8] This is a highly reliable and versatile method with broad functional group tolerance.

-

Transition-Metal-Catalyzed Direct Hydroxylation: This approach offers a more atom-economical, single-step conversion. Both palladium and copper-based systems are effective.[1] Copper-catalyzed methods, often referred to as Ullmann-type reactions, are particularly attractive due to the lower cost and ready availability of copper catalysts.[9][10][11]

For this guide, we have selected the copper-catalyzed direct hydroxylation as the primary method. This choice is predicated on its operational simplicity, cost-effectiveness, and the extensive literature supporting its efficacy for converting aryl bromides to phenols with high yields.[9][12]

Mechanistic Insight: The Role of Copper Catalysis

The copper-catalyzed hydroxylation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition into the aryl-bromide bond of the starting material, forming a Cu(III)-aryl intermediate.

-

Ligand Exchange: A hydroxide ion (from a base like NaOH or KOH) displaces the bromide ion on the copper center. The presence of a chelating ligand, such as 8-hydroxyquinaldine or a phenanthroline derivative, is crucial for stabilizing the copper intermediates and facilitating this step.[9][10]

-

Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) complex, releasing the desired phenol product and regenerating the active Cu(I) catalyst to continue the cycle.

Experimental Protocol: Copper-Catalyzed Hydroxylation

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 4-bromo-2-chloro-6-methylbenzoate | >97% | Commercially Available | Starting Material |

| Copper(I) Iodide (CuI) | 99.9% | Commercially Available | Catalyst |

| 8-Hydroxyquinaldine | >98% | Commercially Available | Ligand |

| Sodium Hydroxide (NaOH) | Pellets, >98% | Commercially Available | Hydroxide Source |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% | Commercially Available | Solvent |

| Deionized Water | N/A | In-house | Co-solvent |

| Hydrochloric Acid (HCl) | 2 M solution | Commercially Available | For acidification |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |

| Brine (Saturated NaCl) | N/A | In-house | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | Drying Agent |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Step-by-Step Procedure

-

Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-2-chloro-6-methylbenzoate (5.27 g, 20.0 mmol, 1.0 equiv.), copper(I) iodide (190 mg, 1.0 mmol, 0.05 equiv.), and 8-hydroxyquinaldine (318 mg, 2.0 mmol, 0.10 equiv.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (40 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.60 g, 40.0 mmol, 2.0 equiv.) in deionized water (10 mL). Add this aqueous solution to the reaction flask.

-

Reaction: Heat the reaction mixture to 110-120 °C using an oil bath. The mixture will typically turn a dark brown or green color.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

-

Work-up - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Acidify the aqueous mixture to a pH of approximately 2-3 by slowly adding 2 M HCl.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Expected Results and Data

| Parameter | Value |

| Starting Material | 20.0 mmol |

| CuI Loading | 5 mol% |

| Ligand Loading | 10 mol% |

| Base (NaOH) | 2.0 equivalents |

| Temperature | 110-120 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 75-90% |

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Key Considerations and Troubleshooting

-

Inert Atmosphere: While many modern copper-catalyzed reactions show some tolerance to air, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve catalyst lifetime, leading to higher yields.

-

Choice of Base and Solvent: Tetrabutylammonium hydroxide can be an effective alternative base, and solvent systems like DMSO/water are often optimal for achieving the necessary temperature and solubility.[9][10]

-

Ligand Selection: The choice of ligand is critical. While 8-hydroxyquinaldine is effective, other ligands like 4,7-dihydroxy-1,10-phenanthroline or various hydroxypicolinamides have also been reported to give excellent results, sometimes under milder conditions.[10][12]

-

Low Conversion: If the reaction stalls, potential causes include impure reagents, insufficient heating, or catalyst deactivation. Ensure all reagents are of high purity and the reaction temperature is maintained. An increase in catalyst or ligand loading (e.g., to 10 mol% CuI) may be beneficial.

-

Side Products: A potential side reaction is the formation of alkyl aryl ethers if the reaction is not properly quenched and worked up.[9] Prompt acidification after the reaction is complete helps to ensure the product remains in its phenolic form.

Conclusion

The copper-catalyzed hydroxylation of methyl 4-bromo-2-chloro-6-methylbenzoate is a highly effective and direct method for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate. This protocol provides researchers and drug development professionals with a scalable and reliable procedure for accessing this valuable phenolic intermediate. The method's operational simplicity and reliance on inexpensive and readily available materials make it a superior choice for many applications.

References

-

Paul, R., Ali, M. A., & Punniyamurthy, T. (2010). Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers. Synthesis, 4268-4272. Available at: [Link]

-

Yang, D., et al. (2012). Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. Green Chemistry, 14, 532-536. Available at: [Link]

-

Li, J., et al. (2014). Microwave-assisted copper-catalyzed hydroxylation of aryl halides in water. Tetrahedron Letters, 55(30), 4144-4147. Available at: [Link]

-

Strauss, M. J., et al. (2024). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Hydroxylation of Aryl Halides: Efficient Synthesis of Phenols, Alkyl Aryl Ethers and Benzofuran Derivatives in Neat Water. Available at: [Link]

-

Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 886-892. Available at: [Link]

-

Mao, J., et al. (2018). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. The Journal of Organic Chemistry, 83(24), 15025-15034. Available at: [Link]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4540-4543. Available at: [Link]

-

Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chen, Y., et al. (2022). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 24(1), 223-228. Available at: [Link]

-

Synarchive. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Available at: [Link]

-

Anderson, K. W., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(14), 6529-6541. Available at: [Link]

-

Buchwald Research Group. (2015). Carbon-Nitrogen and Carbon–Oxygen Bond Formation. Available at: [Link]

-

Liu, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941. Available at: [Link]

-

Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Available at: [Link]

-

Wang, X., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10, 36349-36366. Available at: [Link]

Sources

- 1. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imjst.org [imjst.org]

- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers [organic-chemistry.org]

- 10. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Arylomycin Analogues via Methyl 2-chloro-4-hydroxy-6-methylbenzoate

[1]

Executive Summary & Strategic Analysis

Arylomycins are a class of macrocyclic lipopeptides that inhibit bacterial Type I Signal Peptidase (SPase) , a target essential for the viability of Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii).[1] The clinical candidate G0775 demonstrated that optimizing the macrocyclic core—specifically the rigidity and electronics of the biaryl linkage—is critical for penetrating the outer membrane and evading efflux pumps.

Methyl 2-chloro-4-hydroxy-6-methylbenzoate (MCHMB) acts as a specialized "Southern Hemisphere" (P1 residue) building block.

-

Role: It replaces the standard tyrosine residue in the macrocycle.

-

Mechanistic Advantage: The 2-chloro and 6-methyl substituents provide steric bulk that locks the biaryl axis (atropisomerism), potentially improving the binding affinity to SPase by pre-organizing the bioactive conformation.

-

Synthetic Challenge: The primary challenge is the Suzuki-Miyaura macrocyclization involving this sterically hindered, electron-rich phenol.

Retrosynthetic Logic

The synthesis is convergent. The MCHMB unit is functionalized and coupled to the peptide chain (Northern Hemisphere) before ring closure.

Figure 1: Retrosynthetic disconnection showing the role of MCHMB as the Southern Hemisphere precursor.

Experimental Protocols

Protocol A: Preparation of the "Southern" Building Block

Objective: Convert methyl 2-chloro-4-hydroxy-6-methylbenzoate into a coupling-competent carboxylic acid. Note: Depending on the specific analogue, the biaryl coupling may occur before or after peptide assembly. The "Post-Assembly Macrocyclization" (Genentech Route) is described here as it is most scalable.

Reagents:

-

Methyl 2-chloro-4-hydroxy-6-methylbenzoate (Starting Material)[2]

-

Bis(pinacolato)diboron (

) -

[Ir(OMe)(cod)]_2 (Catalyst)

-

dtbpy (Ligand)

-

LiOH (Hydrolysis)

Step-by-Step Methodology:

-

Phenol Protection (Optional but Recommended):

-

Protect the 4-hydroxyl group with a Benzyl (Bn) or Methoxymethyl (MOM) group to prevent interference during borylation.

-

Reaction: React MCHMB (1.0 eq) with BnBr (1.2 eq) and

(2.0 eq) in DMF at 60°C for 4h. -

QC: Verify mono-protection via TLC/LC-MS.

-

-

Iridium-Catalyzed C-H Borylation (The "Activation" Step):

-

To participate in the Suzuki macrocyclization, the ring must be functionalized at the meta position (relative to the ester).

-

Mix: Protected MCHMB (1.0 eq),

(1.2 eq), [Ir(OMe)(cod)]_2 (3 mol%), and dtbpy (6 mol%) in anhydrous THF. -

Conditions: Heat at 80°C under

for 16 hours. -

Mechanism: The steric bulk of the Cl and Me groups directs the borylation to the least hindered position (C3), creating the necessary handle for the biaryl bond.

-

Validation: ^1H NMR should show the loss of one aromatic proton signal.

-

-

Ester Hydrolysis:

-

Dissolve: The boronic ester intermediate in THF/MeOH/H2O (3:1:1).

-

Add: LiOH (3.0 eq). Stir at RT for 2-4 hours.

-

Workup: Acidify carefully to pH 4 with 1M HCl (avoid de-borylation). Extract with EtOAc.

-

Result: 2-chloro-4-(benzyloxy)-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . This is the coupling partner.

-

Protocol B: Linear Peptide Assembly & Macrocyclization

Objective: Couple the Southern block to the Northern block and close the ring.

Step-by-Step Methodology:

-

Peptide Coupling (Linear Assembly):

-

Couple the "Southern" acid (prepared above) to the N-terminus of the "Northern" fragment (typically an iodinated hydroxyphenylglycine derivative attached to the lipopeptide tail).

-

Conditions: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq) in DMF.

-

Why HATU? It minimizes racemization of the sensitive phenylglycine residues.

-

-

The Critical Step: Suzuki-Miyaura Macrocyclization:

-

Substrate: The linear precursor containing the Aryl-Iodide (North) and Aryl-Boronate (South, derived from MCHMB).

-

Catalyst System:

(10 mol%) + SPhos (20 mol%).-

Insight: SPhos is essential here.[3] The MCHMB ring is electron-rich and sterically crowded (Cl, Me substituents). SPhos is an electron-rich, bulky phosphine that facilitates oxidative addition and reductive elimination in hindered biaryls.

-

-

Base:

(3.0 eq). -

Solvent: Toluene/Water (10:1) or DME/Water.[3]

-

Procedure: Degas solvents thoroughly (freeze-pump-thaw x3). Heat at 100°C for 12-24 hours in a sealed tube.

-

Purification: The macrocycle is isolated via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-